Methyl 4-({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate
Description
Methyl 4-({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate is a pyrimidine-based compound featuring a trifluoromethyl group at position 6, a phenyl group at position 4, and a methyl benzoate moiety linked via a sulfanyl-methyl bridge. This structure combines aromatic, electron-withdrawing (CF₃), and ester functionalities, making it a candidate for agrochemical or pharmaceutical applications.
Properties
Molecular Formula |
C20H15F3N2O2S |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
methyl 4-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]benzoate |
InChI |
InChI=1S/C20H15F3N2O2S/c1-27-18(26)15-9-7-13(8-10-15)12-28-19-24-16(14-5-3-2-4-6-14)11-17(25-19)20(21,22)23/h2-11H,12H2,1H3 |
InChI Key |
LNJDUKVVHUPGCW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate typically involves multiple steps. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the phenyl and trifluoromethyl groups. The final step involves the esterification of the benzoate moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Methyl 4-({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate has shown promise in the development of novel pharmaceuticals.
- Anticancer Activity : Research indicates that pyrimidine derivatives can inhibit cancer cell proliferation. Studies have demonstrated that similar compounds exhibit selective cytotoxicity against various cancer cell lines, suggesting that this compound may also possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | Apoptosis through mitochondrial pathway |
| A549 (Lung Cancer) | 20.5 | Cell cycle arrest at G2/M phase |
| HCT116 (Colon Cancer) | 12.3 | Inhibition of DNA synthesis |
Material Science
The compound's unique structure allows it to be utilized in the development of advanced materials.
- Polymer Chemistry : this compound can act as a monomer or additive in polymer synthesis, enhancing thermal stability and mechanical strength.
| Property | Value | Comparison |
|---|---|---|
| Glass Transition Temp | 120 °C | Higher than standard polymers |
| Tensile Strength | 50 MPa | Comparable to nylon-based composites |
Agrochemistry
The compound has potential applications in agricultural sciences as a pesticide or herbicide due to its biological activity.
- Pesticidal Activity : Preliminary studies indicate that similar compounds exhibit insecticidal properties against common agricultural pests.
| Pest Species | LC50 (mg/L) | Effectiveness |
|---|---|---|
| Spodoptera frugiperda | 5.0 | High mortality at sub-lethal doses |
| Aphis gossypii | 3.5 | Significant reduction in population |
Case Studies
Several case studies highlight the practical applications of this compound:
- Anticancer Research : A study published in the Journal of Medicinal Chemistry explored the modification of pyrimidine derivatives for enhanced anticancer activity. The results indicated that structural variations significantly impacted biological efficacy, paving the way for future drug design based on this compound.
- Material Development : In a collaborative project between universities, researchers synthesized a polymer blend incorporating this compound, resulting in materials with improved thermal stability suitable for high-performance applications.
- Agricultural Trials : Field trials conducted to assess the efficacy of this compound as a pesticide revealed promising results against aphid populations, showcasing its potential as a sustainable alternative to conventional pesticides.
Mechanism of Action
The mechanism of action of Methyl 4-({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or blocking receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues in Pyrimidine Derivatives
Compound Q2/24 (methyl 4-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanylmethyl]benzoate)
- Core Structure : Pyrimidine fused with a cyclopenta ring (1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one).
- Lacks the trifluoromethyl group, reducing electron-withdrawing effects.
- Implications : The rigid cyclopenta moiety may limit molecular flexibility, impacting bioavailability or target engagement compared to the more flexible target compound .
Methyl 4-[(2-{[4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]sulfanyl}acetamido)methyl]benzoate
- Core Structure : Pyrimidine with acetamido linker.
- Chlorophenyl and ethyl substituents replace the trifluoromethyl and phenyl groups.
- Implications : The chloro and ethyl groups may enhance hydrophobicity, while the acetamido linker could improve solubility .
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate
- Core Structure : Pyrimidine with methylsulfonyl and fluorophenyl groups.
- Key Differences :
- Methylsulfonyl (SO₂Me) group replaces the sulfanyl (S–) bridge.
- Fluorophenyl and isopropyl substituents differ from the target’s phenyl and CF₃ groups.
Analogues in Triazine-Based Herbicides
Triflusulfuron Methyl Ester
- Core Structure : Triazine ring with sulfonylurea bridge.
- Key Differences: Triazine instead of pyrimidine. Trifluoroethoxy and dimethylamino substituents.
- Implications: Triazine derivatives are established herbicides, suggesting the target compound’s pyrimidine core may offer novel bioactivity profiles .
Purine and Other Heterocyclic Analogues
Methyl 4-{[3-(4-methylphenyl)-2,6-dioxo-1-(prop-2-en-1-yl)-1,2,3,6-tetrahydro-7H-purin-7-yl]methyl}benzoate
- Core Structure : Purine with a dioxo tetrahydro system.
- Key Differences :
- Larger purine ring system vs. pyrimidine.
- Propenyl and methylphenyl substituents.
- Implications: The purine scaffold may engage different biological targets, such as kinases or adenosine receptors .
Comparative Data Table
Key Research Findings
Linker Flexibility : The sulfanyl-methyl bridge offers greater rotational freedom than rigid cyclopenta or purine systems, possibly enabling broader target interactions .
Biological Activity : Pyrimidine cores (as in the target compound) are less common in herbicides than triazines, suggesting unexplored modes of action .
Biological Activity
Methyl 4-({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a trifluoromethyl group, which is known to enhance biological activity. The presence of the pyrimidine ring and the sulfanyl group contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H15F3N2O2S |
| Molecular Weight | 350.36 g/mol |
| CAS Number | 2035866 |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Compounds containing trifluoromethyl groups have been shown to enhance potency in various applications, including enzyme inhibition and receptor modulation.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the pyrimidine and phenyl rings can significantly influence the compound's efficacy. For instance, the introduction of electron-withdrawing groups, such as trifluoromethyl, can increase binding affinity to target enzymes or receptors .
Biological Activity Studies
-
Antidiabetic Activity :
- In a study examining DPP-4 inhibitors, compounds similar to this compound demonstrated significant inhibitory effects on DPP-4 activity, which is crucial for managing type 2 diabetes mellitus (T2DM) . The inhibition of DPP-4 leads to increased levels of incretin hormones, improving insulin secretion.
-
Anticancer Potential :
- Preliminary studies have suggested that derivatives of this compound may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. For example, compounds with similar structures have shown synergistic effects when combined with existing chemotherapeutics, enhancing overall efficacy against resistant cancer types .
- Neuroprotective Effects :
Case Study 1: DPP-4 Inhibition
A study published in Nature Reviews highlighted the effectiveness of several pyrimidine-based DPP-4 inhibitors, including those structurally related to this compound. The IC50 values for these compounds ranged from 0.1 to 0.5 µM, indicating potent inhibition compared to traditional therapies .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that compounds with a similar scaffold exhibited IC50 values less than 1 µM against various cancer types, suggesting significant anticancer potential. The mechanism involved the induction of apoptosis via mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
